molecular formula C11H10FN3OS B2415754 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 432529-08-3

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2415754
CAS No.: 432529-08-3
M. Wt: 251.28
InChI Key: IKHYTRMOMMZULR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of 1,3,4-thiadiazole derivatives. This scaffold is recognized as a versatile pharmacophore, largely because it acts as a bioisostere of pyrimidine, a core structure in nucleic acids. This property allows derivatives to potentially interfere with critical biological processes like DNA replication . The mesoionic nature of the 1,3,4-thiadiazole ring can enhance the compound's ability to cross cellular membranes and interact with target proteins, contributing to promising bioavailability profiles . The specific structure of this compound, featuring a 4-fluorophenyl group and a methyl-substituted thiadiazole ring connected via an acetamide linker, is designed for exploration in various research fields. The 1,3,4-thiadiazole core is a privileged structure in anticancer agent development and has also demonstrated broad potential in other therapeutic areas, including as an anti-epileptic agent . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-14-15-11(17-7)13-10(16)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHYTRMOMMZULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of compounds related to thiadiazole derivatives. For instance, derivatives of thiadiazole have shown significant activity against both Gram-positive and Gram-negative bacteria. In one study, minimum inhibitory concentrations (MICs) for related compounds ranged from 10 to 50 µg/mL .

Case Study : A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives, reporting promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Anticancer Potential

The anticancer properties of 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been investigated in several studies. The compound has demonstrated cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and others.

Case Study : In vitro testing revealed that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating effective cytotoxicity. Mechanistic studies suggested that it induces apoptosis through caspase pathway activation .

Comparative Analysis of Thiadiazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideSignificant against various bacteriaEffective against MCF-715
N-(4-bromophenyl)-5-methyl-1,3,4-thiadiazol-2-amineModerate activity reportedNot specifiedNot available
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamideHigh activity against Gram-positive bacteriaModerate activity against multiple cancer cell linesVarious

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Biological Activity

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

  • Molecular Formula : C11H12FN3S
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 685113-00-2

The presence of a fluorophenyl group and a thiadiazole moiety suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, research has shown that certain thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of novel anticancer therapies.

Case Study:
In a study evaluating various thiadiazole derivatives, including 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, the compound was tested against several cancer cell lines (PC3, MCF7, SKNMC). The results demonstrated that the compound effectively induced apoptosis in these cell lines, comparable to established chemotherapeutics like doxorubicin .

The proposed mechanism involves the activation of caspases 3, 8, and 9, which are critical enzymes in the apoptotic pathway. The activation of these caspases leads to cellular events that culminate in programmed cell death. The study highlighted that compounds with similar structures to 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide showed enhanced activity in inducing caspase activation in MCF7 cells .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 Value (µM)Mechanism
PC315.0Apoptosis via caspase activation
MCF712.5Caspase 3 and 9 activation
SKNMC18.0Induction of apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring and fluorophenyl group significantly influence the biological activity of the compound. Substitutions at specific positions enhance anticancer efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Q. What is the synthetic route for 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and what are the critical reaction conditions?

The compound is synthesized via a multi-step process:

Condensation : React p-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid under reflux to form (E)-1-(4-fluorobenzylidene)thiosemicarbazide.

Cyclization : Heat the intermediate at 80–90°C for 4 hours to cyclize into the 1,3,4-thiadiazole ring.

Acetylation : Treat with acetic anhydride to introduce the acetamide group.

Crystallization : Purify the product using aqueous ethanol, yielding pale yellow crystals (70% yield, m.p. 490 K).
Critical factors include strict temperature control during cyclization and solvent selection for crystallization .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield
1Ethanol, acetic acid, reflux85%
280–90°C, 4 hours70%

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Intramolecular contact : S···O distance of 2.682 Å between the thiadiazole and acetamide groups.
  • Intermolecular interactions :
    • N–H···O and C–H···O hydrogen bonds form R₁²(6) and R₂²(8) graph-set motifs.
    • Inversion dimers stack along the b-axis, creating a 3D network.
  • Unit cell parameters : Monoclinic (P2₁/c), a = 9.506 Å, b = 11.215 Å, c = 12.775 Å, β = 101.8° .

Q. Table 2: Crystallographic Data

ParameterValue
Space groupP2₁/c
Z (molecules/unit cell)4
R-factor0.041

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related 1,3,4-thiadiazoles exhibit:

  • Anticancer activity : Derivatives induce apoptosis via caspase-3/9 activation (e.g., IC₅₀ = 12–18 µM in MCF7 cells).
  • Antimicrobial effects : Thiadiazole analogs show inhibitory activity against fungal strains (e.g., 67–72% inhibition of C. albicans).
    Assays like MTT and flow cytometry are used to evaluate cytotoxicity and apoptotic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Methodological approaches include:

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogens, methyl groups) and compare IC₅₀ values.
  • Molecular docking : Map interactions with target proteins (e.g., caspase-3 or tubulin) to identify critical binding motifs.
  • Crystallographic comparison : Overlay crystal structures to assess conformational flexibility impacting bioactivity .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to enhance solubility.
  • Metabolic stability : Use hepatic microsome assays to identify metabolic hotspots; methyl or fluorine substituents often improve stability.
  • Pro-drug design : Mask acidic/basic groups with ester or amide linkages for better absorption .

Q. How do researchers validate hydrogen-bonding networks in the crystal structure, and what computational tools support this analysis?

  • Validation : Compare experimental SC-XRD data (e.g., bond angles, torsion angles) with density functional theory (DFT)-optimized geometries.
  • Tools :
    • Mercury (CCDC): Visualize packing diagrams and graph-set motifs.
    • Gaussian or ORCA: Calculate electrostatic potential surfaces to predict interaction sites.
  • Case study : The R₁²(6) motif in this compound was confirmed via Hirshfeld surface analysis .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Issue : Racemization during cyclization at high temperatures.
  • Solutions :
    • Use chiral catalysts (e.g., L-proline) to control stereochemistry.
    • Optimize solvent polarity (e.g., switch from ethanol to DMF) to reduce side reactions.
    • Monitor purity via HPLC with chiral columns .

Q. How can researchers leverage crystallographic data to predict solid-state reactivity or polymorphism?

  • Approach : Analyze packing density and void volumes using CrystalExplorer. Low-density regions indicate susceptibility to solvate formation.
  • Case study : The compound’s tight packing (Dₓ = 1.402 Mg/m³) suggests low polymorphism risk, but hygroscopicity tests are recommended .

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